2-{[(4-fluoro-1-naphthyl)methyl]thio}-1H-benzimidazole
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Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including 2-{[(4-fluoro-1-naphthyl)methyl]thio}-1H-benzimidazole, involves condensation reactions that can be tailored to introduce various functional groups, enhancing the compound's biological activities. For instance, the synthesis and biological evaluation of new benzimidazole derivatives related to acrylonitriles and quinolines have been described, revealing insights into their molecular and crystal structures through X-ray analysis (Hranjec, M. et al., 2010).
Molecular Structure Analysis
The molecular and crystal structures of benzimidazole derivatives have been extensively studied, with particular focus on their planarity and ability to intercalate into DNA. These studies have shown that non-fused fluoro derivatives deviate from planarity, affecting their interaction with biological targets (Hranjec, M. et al., 2010).
Chemical Reactions and Properties
Benzimidazole compounds undergo various chemical reactions, including interactions with metal ions and amino acids, demonstrating their versatility as ligands and receptors. For example, a benzimidazole conjugate has shown selective fluorescence response towards Ag+ ions, highlighting its potential in metal ion sensing (Dessingou, J. et al., 2012).
Scientific Research Applications
Synthesis and Bioactivity
- DNA Binding and Cytotoxicity: Benzimidazole compounds have been synthesized and evaluated for their DNA binding capabilities and cytotoxic effects on cancer cell lines. For example, a series of benzimidazole-based Schiff base copper(II) complexes demonstrated significant in vitro cytotoxic effect against human lung, breast, and cervical cancer cell lines through an intercalative mode of DNA binding (Paul et al., 2015).
- Antimicrobial and Antifungal Activities: Benzimidazole derivatives have shown pronounced antiproliferative activity on various tumor cell lines and significant interaction with calf thymus DNA, suggesting their potential as antitumor agents (Hranjec et al., 2010).
Environmental and Analytical Applications
- Fluorescent Probe Development: A novel design for a reaction-based fluorescent probe has been developed for the discrimination of thiophenols over aliphatic thiols, showcasing the versatility of benzimidazole compounds in analytical chemistry (Wang et al., 2012).
Antioxidant Properties
- Superoxide Anion Scavenging Activity: Some benzimidazole derivatives have been tested for their antioxidant properties, demonstrating strong inhibitory effects on superoxide anion formation, better than superoxide dismutase (SOD) in some cases (Ateş-Alagöz et al., 2005).
Antiparasitic and Enzyme Inhibition
- Fasciolicide Efficacy: The compound 5-chloro-2-methylthio-6-(1-naphthyloxy)-1H-benzimidazole was tested against Fasciola hepatica in calves, showing high efficacy in eliminating the parasite (Montenegro et al., 2004).
- CYP Enzyme Inhibitors: Fluorinated benzimidazole derivatives have been explored as potent inhibitors of CYP17 and CYP19 enzymes, with specific derivatives showing strong inhibitory activity (Hartmann et al., 2004).
Antimicrobial and DNA Interaction
- Antimicrobial Activity and DNA Interaction: Novel benzimidazole-derived naphthalimide triazoles have been synthesized, exhibiting antibacterial activities against S. aureus and demonstrating the ability to intercalate into DNA (Luo et al., 2015).
properties
IUPAC Name |
2-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2S/c19-15-10-9-12(13-5-1-2-6-14(13)15)11-22-18-20-16-7-3-4-8-17(16)21-18/h1-10H,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBCKFFBBYTWPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)CSC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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